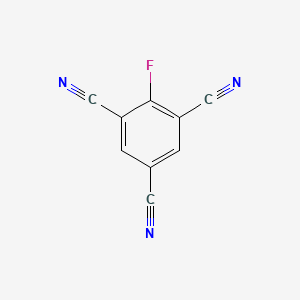

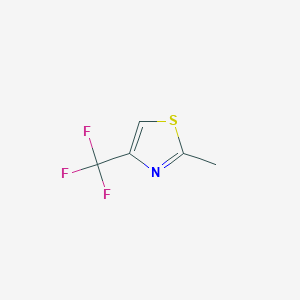

![molecular formula C10H13NO2 B3031126 Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-83-6](/img/structure/B3031126.png)

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate

Overview

Description

“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” is a chemical compound with the CAS Number: 15448-83-6 . It has a molecular weight of 179.22 and its IUPAC name is methyl 4-cyanobicyclo [2.2.1]heptane-1-carboxylate . The compound is typically stored at room temperature and appears as a pale-yellow to yellow-brown liquid .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” were not found, a related compound, bicyclo [2.2.1]heptane-1-carboxylates, has been synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This method allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” contains a total of 27 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 2 five-membered rings, 1 six-membered ring, 1 ester (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 179.22 and is typically stored at room temperature .Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

The compound’s unique bicyclo[2.2.1]heptane scaffold makes it an excellent candidate for organocatalysis. Researchers have harnessed its structure to develop enantioselective approaches for synthesizing related biologically significant molecules. Notably, this compound serves as a privileged molecular structure embedded in various bioactive natural products, including camphor, sordarins, α-santalol, and β-santalol . The development of enantioselective methods using this scaffold is crucial for target-oriented and diversity-oriented syntheses, especially in drug discovery.

Bridgehead-Functionalized Bicyclo[2.2.1]heptanes

The absence of a method for direct access to bicyclo[2.2.1]heptanes with a functionalized bridgehead has driven interest in this compound. Researchers envision an enantioselective approach via a formal [4 + 2] cycloaddition reaction. By understanding the carboxylate group’s versatility, they aim to synthesize bicyclo[2.2.1]heptane-1-carboxylates with functionalized bridgeheads. This approach involves hydrogen bond catalysis using a chiral tertiary amine as the catalyst .

Materials Science and Supramolecular Chemistry

Beyond medicinal applications, Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate finds relevance in materials science. Its rigid bicyclic framework may serve as a building block for supramolecular assemblies, crystal engineering, or host-guest systems. Researchers explore its self-assembly behavior and interactions with other molecules.

Safety And Hazards

“Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate” is labeled with the signal word “Warning” and is associated with the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves, protective clothing, eye protection, and face protection), P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, continue rinsing), and P302+P352 (if on skin, wash with plenty of water) .

properties

IUPAC Name |

methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOUMYRZRPISKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175012 | |

| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate | |

CAS RN |

15448-83-6 | |

| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

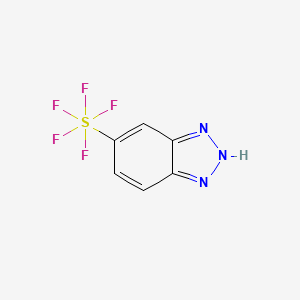

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

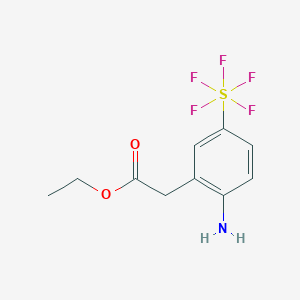

![4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline](/img/structure/B3031045.png)

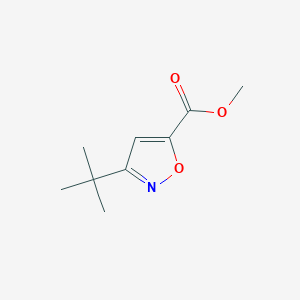

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)